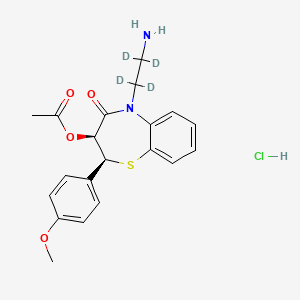

N,N-Didesmethyl-Diltiazem-d4-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

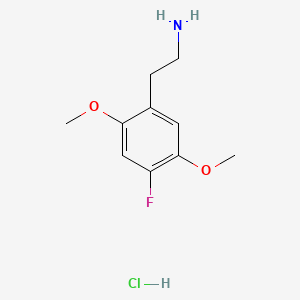

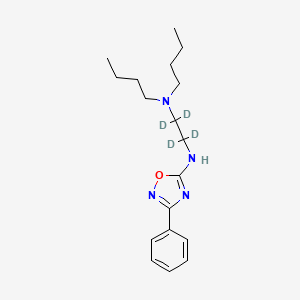

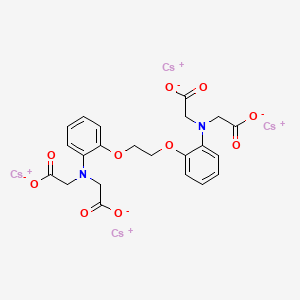

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is the labelled analogue of N,N-Didesmethyl Diltiazem Hydrochloride, which is a metabolite of Diltiazem . It is an off-white solid that is slightly soluble in methanol .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

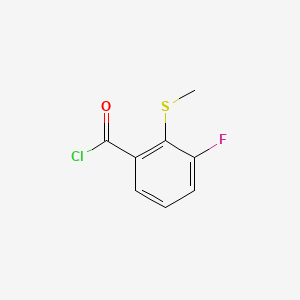

The molecular formula of N,N-Didesmethyl Diltiazem-d4 Hydrochloride is C20H18D4N2O4S.HCl, and its molecular weight is 426.95 . The IUPAC name is [(2S,3S)-5-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride .Physical And Chemical Properties Analysis

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is an off-white solid . It is slightly soluble in methanol . The molecular formula is C20H18D4N2O4S.HCl, and the molecular weight is 426.95 .Wissenschaftliche Forschungsanwendungen

Pharmakokinetische Anwendungen

„N,N-Didesmethyl-Diltiazem-d4-Hydrochlorid“ wird in pharmakokinetischen Studien eingesetzt. Eine Studie von Rajeev Kumar Gupta und Anand Chaurasiya an der MJRP University und dem Millennium College of Pharmacy entwickelte eine Methode zur Durchführung einer Stabilitätsstudie von Diltiazem und seinen Metaboliten im menschlichen Plasma . Die Methode wurde zur Quantifizierung von Diltiazem und seinen beiden Hauptmetaboliten N-Desmethyl-Diltiazem und Desacetyl-Diltiazem im menschlichen Plasma angewendet . Die untere Quantifizierungsgrenze lag bei 0,93 ng/ml, 0,24 ng/ml bzw. 0,15 ng/ml für Diltiazem, N-Desmethyl-Diltiazem und Desacetyl-Diltiazem . Die mit 1 % 0,1 M NaF-Lösung gepufferten Plasmaproben konnten den Abbau von Diltiazem zu Desacetyl-Diltiazem über längere Lagerzeiten bei -70 °C begrenzen .

Anwendungen in der medizinischen Behandlung

Diltiazem-Hydrochlorid-Gele, die „this compound“ enthalten können, wurden zur Behandlung chronischer Analfissuren (CAF) eingesetzt . Die Behandlung von CAF hat sich in den letzten Jahren von einer chirurgischen zu einer medizinischen Behandlung entwickelt . Beide Ansätze verfolgen das gemeinsame Ziel, den Spasmus des Analsphinkters zu reduzieren . Die Relaxation der glatten Muskulatur scheint ein neuer Weg zu sein, durch den mehr als 60 % der Patienten durch topische Anwendung der Mittel geheilt werden können .

Wirkmechanismus

Target of Action

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is a deuterium-labeled analogue of N,N-Didesmethyl Diltiazem Hydrochloride As it is a metabolite of diltiazem , it is likely to share similar targets, which are primarily voltage-dependent L-type calcium channels.

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

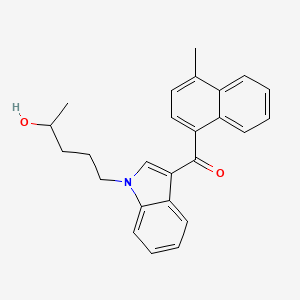

N,N-Didesmethyl Diltiazem-d4 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of drug development and metabolic research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with calcium channels, similar to its parent compound, Diltiazem. The nature of these interactions involves the inhibition of calcium influx into cells, which can affect various cellular processes .

Cellular Effects

N,N-Didesmethyl Diltiazem-d4 Hydrochloride has notable effects on different types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for various cellular activities such as muscle contraction, neurotransmitter release, and gene expression. The compound’s impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism, thereby affecting overall cell function .

Molecular Mechanism

The molecular mechanism of N,N-Didesmethyl Diltiazem-d4 Hydrochloride involves its binding interactions with calcium channels. By inhibiting these channels, the compound reduces calcium influx into cells, which in turn affects various downstream signaling pathways. This inhibition can lead to the modulation of enzyme activity and changes in gene expression, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Didesmethyl Diltiazem-d4 Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that deuterated compounds, like N,N-Didesmethyl Diltiazem-d4 Hydrochloride, tend to have altered pharmacokinetic profiles compared to their non-deuterated counterparts. This can result in differences in the long-term effects on cellular function observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N,N-Didesmethyl Diltiazem-d4 Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating calcium signaling pathways. At higher doses, it could potentially cause toxic or adverse effects due to excessive inhibition of calcium influx. Threshold effects and dose-dependent responses are important considerations in these studies .

Metabolic Pathways

N,N-Didesmethyl Diltiazem-d4 Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are responsible for its metabolism and clearance from the body. The deuterium labeling allows researchers to study the metabolic flux and changes in metabolite levels, providing insights into the compound’s pharmacokinetics and metabolic profiles .

Transport and Distribution

The transport and distribution of N,N-Didesmethyl Diltiazem-d4 Hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues, thereby influencing its overall pharmacological effects .

Subcellular Localization

N,N-Didesmethyl Diltiazem-d4 Hydrochloride exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

[(2S,3S)-5-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S.ClH/c1-13(23)26-18-19(14-7-9-15(25-2)10-8-14)27-17-6-4-3-5-16(17)22(12-11-21)20(18)24;/h3-10,18-19H,11-12,21H2,1-2H3;1H/t18-,19+;/m1./s1/i11D2,12D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGVHOBXBDWFNW-TYKXSTGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)

![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aR-(3a-alpha-,4-bta-,5-alpha-,8-](/img/no-structure.png)